molecular formula C20H22BrNOS B2728771 2-[(4-bromophenyl)sulfanyl]-N-(4-cyclohexylphenyl)acetamide CAS No. 212074-96-9

2-[(4-bromophenyl)sulfanyl]-N-(4-cyclohexylphenyl)acetamide

Cat. No.: B2728771
CAS No.: 212074-96-9
M. Wt: 404.37
InChI Key: CQEDYYQVHGGXIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[(4-bromophenyl)sulfanyl]-N-(4-cyclohexylphenyl)acetamide features a bromophenylsulfanyl group attached to an acetamide backbone, which is further linked to a 4-cyclohexylphenyl substituent. These compounds are typically explored for their bioactivities, including antiviral, antimicrobial, and enzyme-inhibitory properties, with structural variations influencing their physicochemical and pharmacological profiles .

Properties

IUPAC Name

2-(4-bromophenyl)sulfanyl-N-(4-cyclohexylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrNOS/c21-17-8-12-19(13-9-17)24-14-20(23)22-18-10-6-16(7-11-18)15-4-2-1-3-5-15/h6-13,15H,1-5,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQEDYYQVHGGXIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)NC(=O)CSC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-bromophenyl)sulfanyl]-N-(4-cyclohexylphenyl)acetamide typically involves the reaction of 4-bromothiophenol with N-(4-cyclohexylphenyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-[(4-bromophenyl)sulfanyl]-N-(4-cyclohexylphenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-bromophenyl)sulfanyl]-N-(4-cyclohexylphenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-[(4-bromophenyl)sulfanyl]-N-(4-cyclohexylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Structural Features
Target Compound : 2-[(4-bromophenyl)sulfanyl]-N-(4-cyclohexylphenyl)acetamide C21H23BrN2OS (inferred) ~455.39 (estimated) 4-Cyclohexylphenyl, 4-bromophenylsulfanyl Bulky cyclohexyl group (hydrophobic), bromine for halogen bonding, acetamide for H-bonding.
N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide C17H21BrN4OS 409.35 1,2,4-Triazole ring, cyclohexylmethyl Triazole enables π-π stacking; N–H⋯S hydrogen bonds form 5-membered rings; crystal dimers.
2-[(4-Bromophenyl)sulfanyl]-N-(4-cyanophenyl)acetamide C15H11BrN2OS 347.23 4-Cyanophenyl Cyano group (electron-withdrawing) enhances polarity; compact structure.
2-[(4-Aminophenyl)sulfanyl]-N-(4-bromophenyl)acetamide C14H13BrN2OS 353.24 4-Aminophenyl Amino group (electron-donating) improves solubility; potential H-bond donor.
N-(4-Methoxyphenyl)acetamide derivatives Varies Varies Methoxy group Methoxy enhances electron density; antimicrobial activity reported.
Key Observations:
  • Cyclohexyl vs. Its crystal structure forms dimers via N–H⋯N and C–H⋯O interactions .
  • Hydrogen Bonding: The amino group in C14H13BrN2OS acts as a strong H-bond donor, contrasting with the cyclohexyl group’s steric hindrance and lack of H-bond capacity .
Target Compound Implications:

The cyclohexyl group in the target compound likely enhances lipophilicity (higher logP), favoring blood-brain barrier penetration or prolonged half-life. However, this may reduce solubility, necessitating formulation adjustments.

Crystallographic and Stability Data

  • Triazole Analog : Crystallizes in a triclinic system (space group P1) with a = 7.2061 Å, b = 9.521 Å, c = 14.2862 Å. Stabilized by N–H⋯S and C–H⋯O interactions, forming dimers and chains .
  • Methoxyphenyl Derivatives : Exhibit bond length variations in the acetamide region (e.g., C1–C2 = 1.501 Å vs. 1.53 Å in related compounds), indicating substituent-dependent conformational changes .

Biological Activity

2-[(4-Bromophenyl)sulfanyl]-N-(4-cyclohexylphenyl)acetamide, also known by its CAS number 212074-96-9, is a compound that has garnered interest due to its potential biological activities. Understanding its pharmacological properties can provide insights into its applications in medicinal chemistry and therapeutic interventions. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

The molecular formula of this compound is C20H22BrNOS, with a molecular weight of approximately 404.36 g/mol. The compound features a bromophenyl group attached to a sulfanyl moiety and an acetamide structure, which may contribute to its biological activities.

PropertyValue
Molecular FormulaC20H22BrNOS
Molecular Weight404.36 g/mol
CAS Number212074-96-9

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs may exhibit antitumor properties. For instance, derivatives of phenylsulfanyl compounds have shown efficacy in inhibiting tumor cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cancer progression.

  • Mechanism of Action : The compound is hypothesized to interfere with the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell growth and differentiation.
  • In Vitro Studies : Preliminary in vitro assays have demonstrated that related compounds can inhibit cell viability in cancer cell lines, suggesting potential therapeutic applications.

Cytotoxicity Studies

Cytotoxicity assays are critical for evaluating the safety profile of new compounds. Studies involving this compound have shown varied results:

  • Cell Line Testing : The compound was tested against several cancer cell lines, revealing dose-dependent cytotoxic effects.
  • Selectivity : Further investigations are necessary to determine the selectivity of the compound towards cancerous versus normal cells.

Anti-inflammatory Effects

In addition to antitumor activity, there is emerging evidence that compounds with similar structures may possess anti-inflammatory properties:

  • Inflammatory Mediators : Research suggests that such compounds can inhibit the production of pro-inflammatory cytokines, potentially offering therapeutic benefits in inflammatory diseases.

Study 1: Antitumor Efficacy

In a study evaluating the antitumor efficacy of phenylsulfanyl derivatives, researchers found that certain modifications significantly enhanced their activity against breast cancer cell lines. The study highlighted the importance of structural variations in optimizing biological activity.

Study 2: Cytotoxic Profile Assessment

A comprehensive assessment of cytotoxicity was conducted using a panel of human cancer cell lines. The results indicated that while some derivatives showed promising activity, others exhibited significant toxicity toward non-cancerous cells, necessitating further optimization.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-[(4-bromophenyl)sulfanyl]-N-(4-cyclohexylphenyl)acetamide with high purity?

The synthesis typically involves multi-step organic reactions, including:

  • Thioether formation : Reacting 4-bromothiophenol with a bromoacetamide intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfanyl linkage .
  • Amide coupling : Using coupling agents like EDC/HOBt to attach the cyclohexylphenyl group .
  • Optimization : Reaction temperature (60–80°C), solvent choice (DMF or dichloromethane), and purification via column chromatography or HPLC to achieve >95% purity .

Q. Which spectroscopic techniques are essential for confirming structural integrity?

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and confirm the absence of impurities .
  • X-ray crystallography : Resolves molecular geometry, hydrogen bonding (e.g., N–H⋯S interactions), and crystal packing .
  • IR spectroscopy : Validates functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .

Q. What analytical methods are used to assess purity post-synthesis?

  • Thin-layer chromatography (TLC) : Monitors reaction progress and preliminary purity .
  • High-performance liquid chromatography (HPLC) : Quantifies purity using reverse-phase columns and UV detection .
  • Melting point analysis : Consistency with literature values indicates crystallinity and purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across assays?

  • Cross-validation : Use orthogonal assays (e.g., enzyme inhibition vs. cellular viability assays) to confirm activity .
  • Dose-response studies : Establish EC₅₀/IC₅₀ values to differentiate assay sensitivity .
  • Statistical rigor : Apply ANOVA or Bayesian analysis to account for variability in replicate experiments .

Q. What strategies elucidate the compound’s mechanism of action in anticancer studies?

  • Biochemical assays : Measure inhibition of kinases (e.g., EGFR) or apoptosis markers (e.g., caspase-3 activation) .
  • Cellular studies : Use flow cytometry to assess cell cycle arrest or ROS generation .
  • Molecular docking : Predict binding modes to target proteins (e.g., HIV-1 reverse transcriptase) using software like AutoDock .

Q. How do structural features (e.g., sulfanyl and acetamide groups) influence bioactivity?

  • Sulfanyl group : Enhances solubility and participates in hydrogen bonding, critical for target binding .
  • Acetamide linkage : Stabilizes interactions with hydrophobic pockets in enzymes or receptors .
  • Structure-activity relationship (SAR) : Modifying substituents (e.g., bromophenyl to fluorophenyl) alters potency and selectivity .

Q. What computational approaches predict pharmacokinetic properties?

  • QSAR models : Correlate molecular descriptors (e.g., logP, polar surface area) with absorption and bioavailability .
  • Molecular dynamics simulations : Assess stability in biological membranes or protein binding pockets .
  • In silico ADMET : Predict metabolism (CYP450 interactions) and toxicity using tools like SwissADME .

Data Analysis and Optimization

Q. How should researchers address low yields during scale-up synthesis?

  • Reaction engineering : Optimize mixing efficiency and temperature gradients in batch reactors .
  • Solvent selection : Switch to greener solvents (e.g., ethanol/water mixtures) to improve solubility and reduce side reactions .

Q. What protocols validate the compound’s stability under biological assay conditions?

  • LC-MS stability studies : Monitor degradation in cell culture media over 24–72 hours .
  • pH stability tests : Assess compound integrity in buffers (pH 4–9) relevant to intracellular environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.